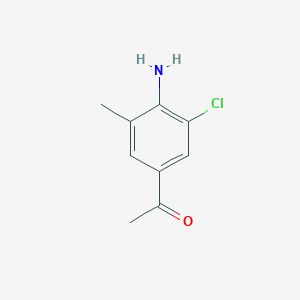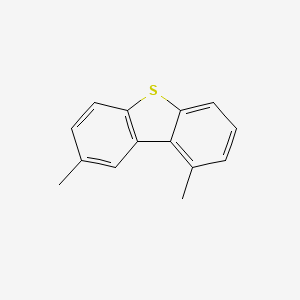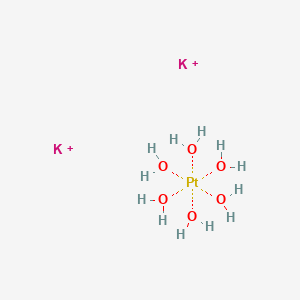![molecular formula C10H6FNOS2 B12451414 (5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451414.png)
(5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a fluorobenzylidene substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with 2-thioxothiazolidin-4-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidene group can yield the corresponding thiazolidinone derivative.
Substitution: The fluorine atom on the benzylidene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted benzylidene derivatives.
科学研究应用
Chemistry: (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine: The compound has shown promise in various biological assays, demonstrating antimicrobial, anti-inflammatory, and anticancer activities. It is being investigated for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry: In the pharmaceutical industry, (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is explored for its potential as a lead compound in drug discovery programs.
作用机制
The exact mechanism of action of (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one varies depending on its application. In antimicrobial activity, it is believed to interfere with bacterial cell wall synthesis or protein function. For its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways or enzymes.
相似化合物的比较
- (Z)-5-(2-chlorobenzylidene)-2-thioxothiazolidin-4-one
- (Z)-5-(2-bromobenzylidene)-2-thioxothiazolidin-4-one
- (Z)-5-(2-methylbenzylidene)-2-thioxothiazolidin-4-one
Comparison: (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative potentially more effective in medicinal applications compared to its chloro, bromo, or methyl analogs.
属性
IUPAC Name |
5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZBKJKFBVRKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B12451334.png)

![N-[2-(2-cyclohexylidenehydrazinyl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12451352.png)
![(4Z)-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451363.png)
![2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12451366.png)
![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)


![N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12451393.png)
![(2E)-3-({4'-[(2E)-3-Carboxyprop-2-enamido]-[1,1'-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid](/img/structure/B12451396.png)

![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12451408.png)
![N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B12451413.png)
![(1R,2S)-2-[(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12451422.png)
